

(Trichloromethyl)silane: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

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Compound of Interest

Compound Name: (Trichloromethyl)silane

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(Trichloromethyl)silane, also known as methyltrichlorosilane (MTS), is a highly reactive organosilicon compound with the chemical formula CH_3SiCl_3 .^{[1][2]} It serves as a crucial monomer and intermediate in the synthesis of a wide array of organosilicon compounds, including cross-linked siloxane polymers, surface modifiers, and silane coupling agents.^{[1][2]} This colorless, fuming liquid possesses a sharp, pungent odor akin to hydrochloric acid and is notable for its high flammability and reactivity, particularly with water.^{[1][3]} Its versatility makes it an essential reagent in materials science, organic synthesis, and the semiconductor industry.^[2] This guide provides an in-depth analysis of its chemical properties, reactivity, and associated experimental protocols.

Chemical and Physical Properties

(Trichloromethyl)silane is a volatile and corrosive liquid.^[3] Its fundamental physical and chemical properties are summarized in the table below, providing a quantitative basis for its handling and application in experimental settings.

Property	Value	Source
IUPAC Name	Trichloro(methyl)silane	[3]
Synonyms	Methyltrichlorosilane, Trichloromethylsilane	[1][3][4]
CAS Number	75-79-6	[1][2]
Molecular Formula	CH ₃ Cl ₃ Si	[1][2][4]
Molar Mass	149.47 g/mol	[1][2][3]
Appearance	Colorless to almost clear fuming liquid with a pungent, sharp odor	[1][2][3]
Density	1.273 g/cm ³	[1]
Melting Point	-77 °C (-107 °F; 196 K)	[1]
Boiling Point	66 °C (151 °F; 339 K)	[1][2]
Flash Point	8 °C (46 °F)	[1][3]
Autoignition Temperature	490 °C (914 °F)	[1]
Vapor Pressure	167 mmHg at 25 °C	[3]
Vapor Density	5.2 (air = 1)	[3]
Refractive Index	n _{20/D} 1.41	[2]
Solubility	Reacts violently with water; Decomposes in ethanol.	[1][3]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of **(trichloromethyl)silane**. Key data from various spectroscopic techniques are provided below.

Spectroscopic Technique	Observed Data / Peaks	Source
^1H NMR	Data available in spectral databases.	[3][5]
^{13}C NMR	Data available in spectral databases.	[5][6]
^{29}Si NMR	Data available in spectral databases.	[5][7]
Infrared (IR) Spectroscopy	IR: 5540 (Coblentz Society Spectral Collection)	[3]
Mass Spectrometry (MS)	Mass spectrum data is available through the NIST WebBook.	[4][8]

Chemical Reactivity and Key Reactions

The reactivity of **(trichloromethyl)silane** is dominated by the presence of the three reactive Si-Cl bonds. These bonds are susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms. The molecule is highly sensitive to moisture and air, reacting to release corrosive hydrogen chloride gas.[3][9]

Hydrolysis and Alcoholysis

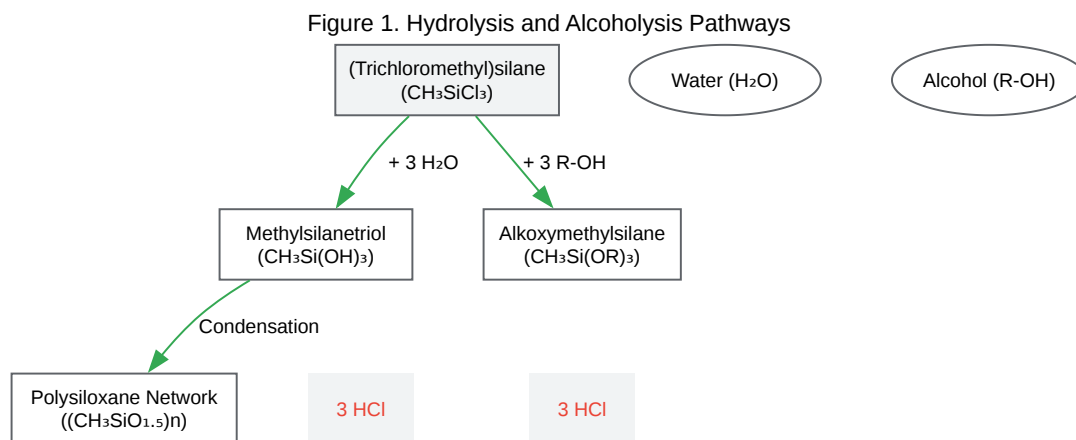
(Trichloromethyl)silane reacts vigorously with water in a hydrolysis reaction to form methylsilanetriol ($\text{CH}_3\text{Si}(\text{OH})_3$) and hydrochloric acid.[1] The resulting silanol is unstable and readily undergoes self-condensation to produce a cross-linked polysiloxane network.[1]

Idealized Hydrolysis Reaction: $\text{CH}_3\text{SiCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si}(\text{OH})_3 + 3 \text{HCl}$

Condensation: $n \text{CH}_3\text{Si}(\text{OH})_3 \rightarrow (\text{CH}_3\text{SiO}_{1.5})_n + 1.5n \text{H}_2\text{O}$

Similarly, it reacts with alcohols (alcoholysis) to yield alkoxysilanes. For instance, with methanol, it forms trimethoxymethylsilane.[1]

Alcoholysis Reaction (Methanol): $\text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si}(\text{OCH}_3)_3 + 3 \text{HCl}$



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Caption: Reaction pathways for **(trichloromethyl)silane**.

Reactions with Nucleophiles

The silicon center in **(trichloromethyl)silane** is highly electrophilic and readily attacked by nucleophiles. This general reactivity is fundamental to its application in synthesis.

- **Organometallic Reagents:** Powerful nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) react to form new silicon-carbon bonds, displacing the chloride ions.^[10] This is a primary method for synthesizing more complex organosilanes.^[11] For example, the reaction with phenylmagnesium bromide can be used to produce (chloromethyl)triphenylsilane, though this specific reaction starts from chloromethyltrichlorosilane.^[11] The principle of substituting chlorides with organic groups via Grignard reagents is directly applicable.
- **Amines:** Primary and secondary amines react to form N-silylated amines, typically in the presence of a base to neutralize the HCl byproduct.^[10]

Use in Organic Synthesis

In combination with sodium iodide, **(trichloromethyl)silane** is a versatile reagent for cleaving carbon-oxygen bonds under mild conditions.^[1] This system can be used for:

- Cleaving methyl ethers.^[1]
- Converting esters and lactones to their corresponding carboxylic acids.^[1]
- Deprotecting acetals to yield carbonyl compounds.^[1]
- Transforming alcohols into their corresponding iodides, although this is less effective for primary alcohols.^[1]

Thermal Decomposition

At elevated temperatures, **(trichloromethyl)silane** undergoes decomposition.^[12]

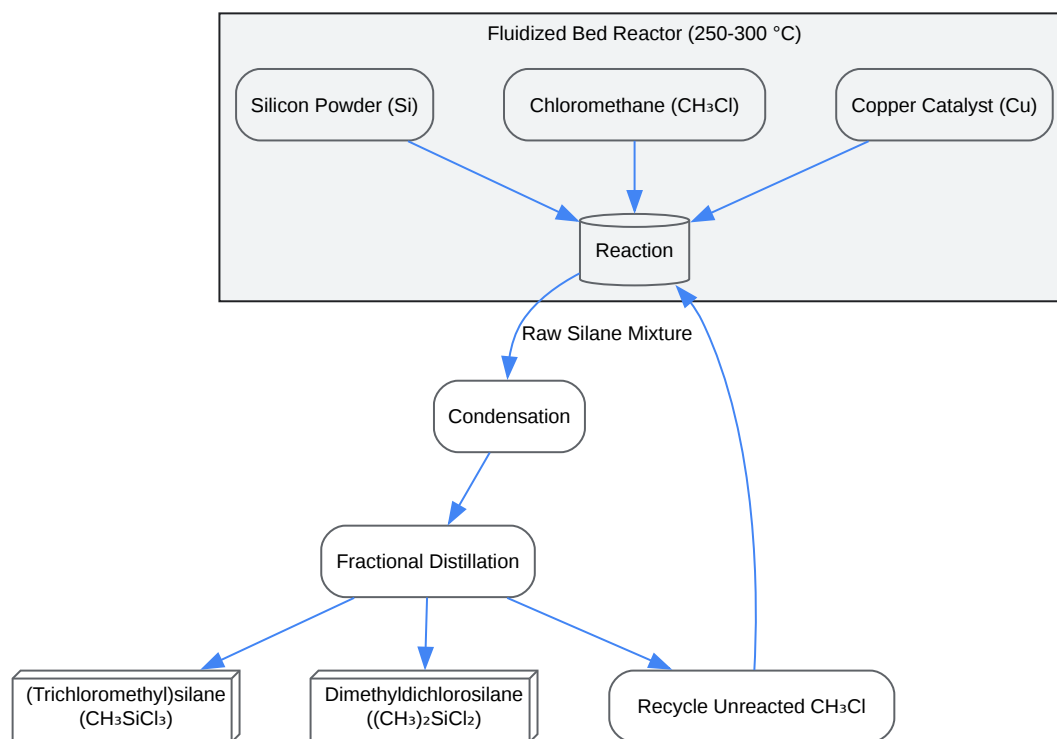
Experimental studies show that in a high-temperature flow reactor, the major decomposition products are methane and hydrogen chloride.^{[12][13]} The decomposition is thought to proceed via a radical-chain mechanism, and the rate is increased in the presence of hydrogen as a carrier gas.^{[12][13]} This process is particularly relevant to the chemical vapor deposition (CVD) of silicon carbide, where MTS is a common precursor.^[12]

Synthesis

Industrial Synthesis: The Müller-Rochow Process

The primary industrial method for producing **(trichloromethyl)silane** is the Müller-Rochow process.^{[1][14]} This process involves the direct reaction of chloromethane (CH_3Cl) with elemental silicon at high temperatures (250-300 °C) in the presence of a copper catalyst.^{[1][14]} While this reaction is a cornerstone of silicone production, it yields a mixture of chloromethylsilanes, with dimethyldichlorosilane ($(\text{CH}_3)_2\text{SiCl}_2$) often being the major product.^[1] To favor the formation of **(trichloromethyl)silane**, the amount of catalyst is typically reduced.^[1] The resulting raw silane mixture is then separated by fractional distillation.^[14]

Figure 2. Müller-Rochow Process Workflow



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Caption: Industrial synthesis of chloromethylsilanes.

Laboratory Synthesis

In a laboratory setting, (chloromethyl)silanes can be synthesized via chlorination or methylation reactions. For example, trichloro(chloromethyl)silane can be synthesized by the chlorination of **(trichloromethyl)silane**. A related method involves the liquid-phase chlorination of

(trichloromethyl)silane using chlorine gas with a catalyst mixture of ferric chloride and benzoyl peroxide.[15]

Experimental Protocols

Detailed, reproducible protocols are essential for laboratory work. Below are representative procedures for key reactions involving chlorosilanes.

Protocol: Nucleophilic Substitution using a Grignard Reagent (Adapted for Analogue Synthesis)

This protocol is adapted from the synthesis of (chloromethyl)dimethylphenylsilane and provides a reliable template for the reaction of a chlorosilane with a Grignard reagent.[11]

Objective: To synthesize an organosilane by reacting a chlorosilane with a Grignard reagent.

Materials:

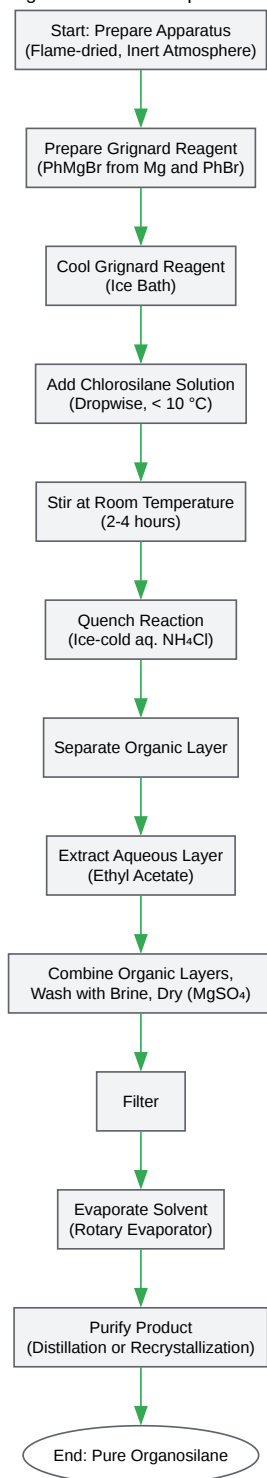
- Chloromethyltrichlorosilane (or other suitable chlorosilane)
- Magnesium turnings
- Bromobenzene
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of bromobenzene in anhydrous ether/THF dropwise. Stir the mixture until the magnesium is consumed.

- Reaction with Silane: Cool the prepared Grignard reagent in an ice bath. Dropwise, add a solution of the chlorosilane in anhydrous ether/THF, maintaining the reaction temperature below 10 °C.[\[11\]](#)
- Reaction Progression: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.[\[11\]](#)
- Workup: Carefully quench the reaction by pouring the mixture into an ice-cold saturated aqueous solution of ammonium chloride.[\[11\]](#)
- Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[\[11\]](#)
- Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or recrystallization.[\[11\]](#)

Figure 3. Grignard Reaction Experimental Workflow



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Caption: Step-by-step workflow for Grignard synthesis.

Protocol: Chlorination of a Methylsilane (Adapted from Literature)

This protocol outlines the free-radical chlorination of a methylsilane using sulfuryl chloride, a common method for producing chloromethylsilanes.

Objective: To synthesize chloro(chloromethyl)dimethylsilane from chlorotrimethylsilane.

Materials:

- Chlorotrimethylsilane
- Sulfuryl chloride (SO_2Cl_2)
- Benzoyl peroxide (initiator)
- Two-necked flask (500 mL), magnetic stirrer, condenser, guard tube

Procedure:

- Setup: Charge a two-necked flask equipped with a magnetic stirrer, reflux condenser, and calcium chloride guard tube with chlorotrimethylsilane (0.25 M) and sulfuryl chloride (0.25 M).
- Initiation: Heat the reaction mixture to reflux. To the refluxing solution, add benzoyl peroxide (0.2 g) in portions at 2-hour intervals.
- Reaction: Continue heating the solution for an additional 10 hours after the final addition of the initiator.
- Purification: After the reaction period, distill the mixture to separate the unreacted starting material and the desired chloro(chloromethyl)dimethylsilane product.

Safety and Handling

(Trichloromethyl)silane is a hazardous chemical that requires strict safety protocols.

- Hazards: It is a highly flammable liquid and vapor.[1][16] It reacts violently with water, steam, or moist air to produce heat and toxic, corrosive fumes of hydrogen chloride.[3][9] Contact can cause severe skin and eye irritation or burns.[3][16] Inhalation may cause respiratory irritation, choking, and shortness of breath.[16][17]
- Handling: Handle only in a well-ventilated area or a closed system, using explosion-proof electrical equipment.[16] Keep away from heat, sparks, open flames, and hot surfaces.[16] All containers and transfer equipment must be grounded and bonded to prevent static discharge.[9][16] Use non-sparking tools.[16]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16] In case of insufficient ventilation, a suitable respirator is required.[18]
- Storage: Store in a cool, dry, well-ventilated place in tightly closed containers, away from moisture.[9]
- Spills: In case of a spill, do not use water. Collect leaking liquid in sealable, dry containers. Absorb the remainder with dry sand or an inert absorbent.[16] Evacuate the area and consult an expert.[16]

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